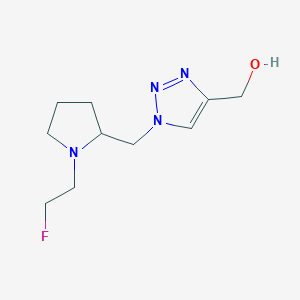
(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H17FN4O and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a fluoroethyl group, which contribute to its unique pharmacological properties. The following sections will delve into its biological activity, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H17FN4O |
| Molecular Weight | 228.27 g/mol |
| CAS Number | 2097964-88-8 |
| Purity | Typically 95% |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors due to the presence of the triazole moiety. The fluoroethyl group may enhance binding affinity and selectivity towards molecular targets involved in various biological pathways. Further studies are necessary to clarify these interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity, particularly against resistant bacterial strains. For instance, studies on triazole derivatives have shown promising results against ESKAPE pathogens—bacteria known for their resistance to antibiotics. Although specific data on this compound's efficacy against these pathogens is limited, its structural analogs have demonstrated significant antibacterial properties .
Study 1: Antibacterial Screening
A comparative study involving structurally similar triazole compounds revealed that modifications in substituents significantly impacted bioactivity. Compounds with electron-donating groups exhibited enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the triazole ring in conferring bioactivity and suggested that this compound could serve as a lead compound for further development .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted on various triazole derivatives to identify key structural features influencing biological activity. The research demonstrated that the introduction of different alkyl groups could modulate the potency against specific bacterial strains. This suggests that this compound could be optimized for enhanced therapeutic efficacy by altering its substituents .
Properties
IUPAC Name |
[1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c11-3-5-14-4-1-2-10(14)7-15-6-9(8-16)12-13-15/h6,10,16H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBBKVTMKWKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCF)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















